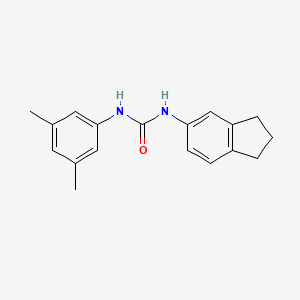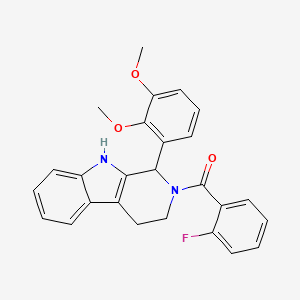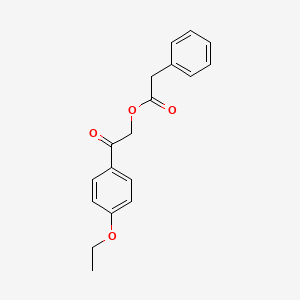![molecular formula C18H18FN3O3S B4963372 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide, commonly known as Compound X, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2007 and has since been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including histone deacetylases (HDACs) and phosphodiesterases (PDEs).
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, Compound X has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Compound X is that it has potent anti-cancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, one of the limitations of Compound X is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Direcciones Futuras
There are several potential future directions for the study of Compound X. One potential direction is to further investigate its mechanism of action to develop more targeted therapies. Additionally, more studies are needed to investigate its potential therapeutic applications in other diseases, such as neurological disorders. Finally, more studies are needed to investigate the safety and efficacy of Compound X in preclinical and clinical trials.
Conclusion
Compound X is a novel small molecule that has gained significant attention due to its potential therapeutic applications. It has been shown to have potent anti-cancer activity against various cancer cell lines and anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, more studies are needed to investigate its mechanism of action and potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of Compound X involves a series of chemical reactions, starting with the condensation of 4-aminobenzenesulfonamide with 2-bromoethylamine hydrobromide to form N-[2-(4-aminosulfonylphenyl)ethyl]-2-bromoethanamine. This intermediate is then reacted with 6-fluoroindole-2-carboxylic acid to form the final product, Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that Compound X has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCXCNSPGARTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)


![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)